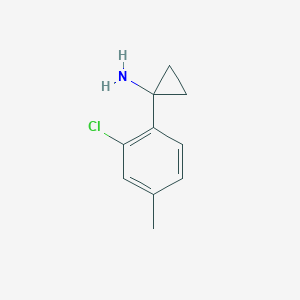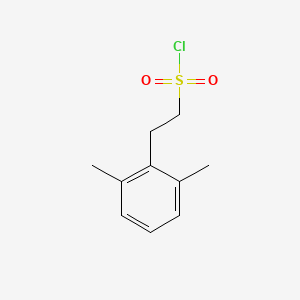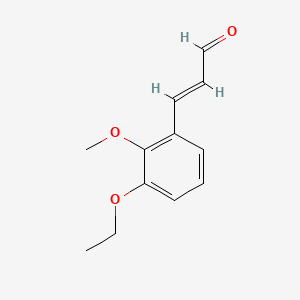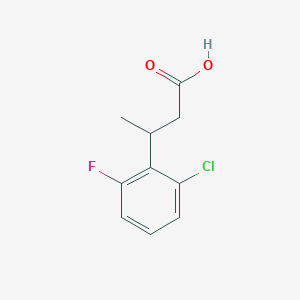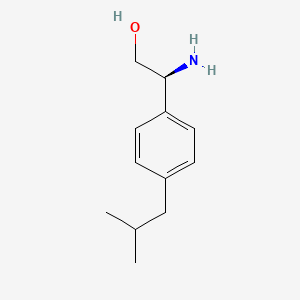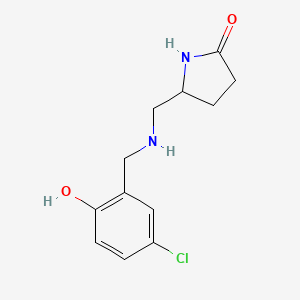![molecular formula C6H7F3N4O B15323868 2-[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide](/img/structure/B15323868.png)
2-[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide is a chemical compound that belongs to the class of triazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the starting materials would be 1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole and an appropriate alkyne.
Acetylation: The triazole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential as an antimicrobial, antifungal, or anticancer agent.
Industry: Used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-1H-1,2,3-triazole: A simpler triazole derivative with similar biological activities.
5-(trifluoromethyl)-1H-1,2,3-triazole: Another triazole derivative with a trifluoromethyl group.
Uniqueness
2-[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide is unique due to the presence of both the methyl and trifluoromethyl groups, which can enhance its biological activity and stability. The acetamide group also provides additional sites for chemical modification, allowing for the development of new derivatives with improved properties.
Eigenschaften
Molekularformel |
C6H7F3N4O |
|---|---|
Molekulargewicht |
208.14 g/mol |
IUPAC-Name |
2-[1-methyl-5-(trifluoromethyl)triazol-4-yl]acetamide |
InChI |
InChI=1S/C6H7F3N4O/c1-13-5(6(7,8)9)3(11-12-13)2-4(10)14/h2H2,1H3,(H2,10,14) |
InChI-Schlüssel |
ZYVVKUZNIJOLGR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(N=N1)CC(=O)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


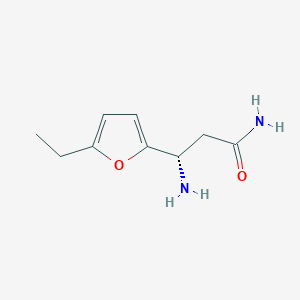
![5,8-Dioxaspiro[3.5]nonan-2-one](/img/structure/B15323796.png)
